5,6-Dihydrobenzo[h]cinnolin-3-yl 4-methylbenzyl sulfide
Description
Properties
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-5,6-dihydrobenzo[h]cinnoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2S/c1-14-6-8-15(9-7-14)13-23-19-12-17-11-10-16-4-2-3-5-18(16)20(17)22-21-19/h2-9,12H,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSFQCXYTACTTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C3C(=C2)CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
5,6-Dihydrobenzo[h]cinnolin-3-yl 4-methylbenzyl sulfide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: It could be explored for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 5,6-Dihydrobenzo[h]cinnolin-3-yl 4-methylbenzyl sulfide is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved would depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 5,6-Dihydrobenzo[h]cinnolin-3-yl 4-methylbenzyl sulfide include other naphthalene derivatives and benzo[h]cinnoline derivatives. These compounds share structural similarities but may differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of the benzo[h]cinnoline core and the 4-methylbenzyl sulfide group .
Biological Activity
5,6-Dihydrobenzo[h]cinnolin-3-yl 4-methylbenzyl sulfide (CAS No. 383148-07-0) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. With a molecular formula of CHNS and a molar mass of 318.44 g/mol, it belongs to a class of compounds that may exhibit various pharmacological effects. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | 3-[(4-methylphenyl)methylsulfanyl]-5,6-dihydrobenzo[h]cinnoline |
| Molecular Formula | CHNS |
| Molecular Weight | 318.44 g/mol |
| CAS Number | 383148-07-0 |
Structure
The structure of this compound features a benzo[h]cinnoline core with a sulfide linkage to a 4-methylbenzyl group. This unique combination may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For example, quinoline derivatives have been evaluated for their anti-proliferative effects against various cancer cell lines, revealing that certain structural features enhance their activity .
The exact mechanism of action for this compound is not well-documented; however, compounds with analogous structures often interact with specific molecular targets such as enzymes or receptors. These interactions can lead to various biological responses including apoptosis in cancer cells and modulation of inflammatory pathways .
Comparative Analysis with Similar Compounds
To understand the potential biological activity of this compound, it is useful to compare it with other related compounds.
Table: Comparison of Biological Activities
| Compound Name | Biological Activity |
|---|---|
| 5-Methylquinoline | Anticancer properties against multiple cell lines |
| Benzothiadiazine derivatives | Positive allosteric modulation of AMPA receptors |
| Other benzo[h]cinnoline derivatives | Potential anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
